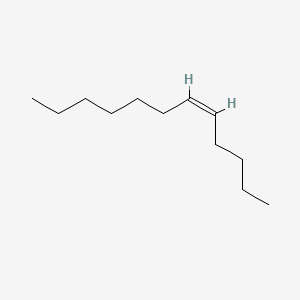

(Z)-5-Dodecene

Description

Contextualization within Modern Organic Chemistry and Materials Science

Alkenes, also known as olefins, are hydrocarbons containing at least one carbon-carbon double bond, making them more reactive than their alkane counterparts. researchfeatures.comwikipedia.org They serve as essential building blocks in organic synthesis and are widely utilized in the chemical and pharmaceutical industries. researchfeatures.comresearchgate.net The presence of the double bond allows for a variety of reactions, including polymerization and addition reactions, which are key in creating more complex molecules and materials. wikipedia.orgontosight.ai

In materials science, alkenes, including dodecene isomers, are valuable as intermediates in the production of polymers, detergents, lubricants, and synthetic materials. cymitquimica.comontosight.ai The precise control over the structure and stereochemistry of alkene monomers, such as the Z configuration of (Z)-5-dodecene, can significantly influence the properties of the resulting materials.

Significance of (Z)-Alkenes in Synthetic Strategies and Biological Systems

Stereoisomerism in alkenes, specifically the E (entgegen) and Z configurations, arises due to the restricted rotation around the carbon-carbon double bond. savemyexams.commasterorganicchemistry.comresearchgate.net This geometric arrangement is not trivial; E and Z isomers of the same compound can exhibit distinct physical and chemical properties, including polarity and melting points. wikipedia.orgnus.edu.sg

The selective synthesis of Z-alkenes is a significant goal in organic chemistry. researchfeatures.comresearchgate.netacs.org While E-alkenes are often thermodynamically more stable, Z-alkenes are frequently found in biologically active molecules and natural products. researchfeatures.comresearchgate.netnus.edu.sg Enzymes in biological systems often interact specifically with only one type of isomer. researchfeatures.com This stereospecificity makes the ability to synthesize pure Z isomers, like this compound, crucial for research and development in areas such as pharmaceuticals and agrochemicals. nus.edu.sgontosight.aiqs-gen.com

Achieving high selectivity for the Z isomer in synthesis can be challenging, often requiring kinetically controlled processes rather than thermodynamically favored ones. researchgate.netnus.edu.sg Various synthetic strategies, including stereoselective olefin metathesis and modified Wittig reactions, have been developed to access Z-alkenes. researchgate.net Photoisomerization is also a method used to convert E-alkenes to Z-alkenes. qs-gen.com Recent research has explored the use of catalytic methods, including iron-based catalysts, for the efficient and selective production of Z-alkenes. nus.edu.sgnus.edu.sg

Historical Development of Research on Dodecene Isomers

Research into dodecene isomers, including this compound, has evolved alongside advancements in analytical techniques and synthetic methodologies. Early studies likely focused on the basic physical and chemical properties of these hydrocarbons, often encountered as components in petroleum fractions or as products of olefin oligomerization and catalytic cracking processes. acs.orgresearchgate.net

The development of sophisticated chromatographic techniques, such as two-dimensional gas chromatography (GC × GC), coupled with mass spectrometry, has enabled more detailed analysis and identification of individual dodecene isomers within complex mixtures. acs.org This has been crucial for understanding the composition of hydrocarbon products from various industrial processes. acs.org

Historically, the synthesis of specific dodecene isomers with defined double bond position and stereochemistry presented challenges. The advent of stereoselective synthesis methods, including those involving transition metal catalysts and targeted coupling reactions, has allowed for the preparation of specific isomers like this compound with high purity. researchgate.netacs.orgresearchgate.net Research into the synthesis of dodecene derivatives, such as acetoxy- or chloro-substituted dodecenes with Z configuration, highlights the ongoing efforts to create functionalized molecules with precise structures for potential applications. ontosight.aiontosight.aiepa.gov

The study of dodecene isomers continues to be relevant in optimizing industrial processes, understanding the composition of complex hydrocarbon mixtures, and synthesizing specific isomers for targeted applications in various scientific and industrial fields.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-5-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYTRIEIDWYSG-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880930 | |

| Record name | (Z)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-28-2 | |

| Record name | (Z)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-dodec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z 5 Dodecene and Its Derivatives

Stereoselective Approaches to (Z)-Alkene Formation

Achieving high stereoselectivity is paramount in the synthesis of (Z)-alkenes to avoid the formation of isomeric mixtures that can be difficult to separate and may exhibit different biological activities. nih.gov Methodologies have evolved from classical stoichiometric reactions to highly efficient catalytic processes that provide access to the desired (Z)-isomers in high purity. nih.gov

Olefin Metathesis-Based Syntheses

Olefin metathesis is a powerful catalytic reaction that redistributes alkylidene fragments by breaking and reforming carbon-carbon double bonds. wikipedia.orgnih.gov The development of well-defined molybdenum and ruthenium-based catalysts has enabled high selectivity, making metathesis a versatile tool for constructing specific olefin geometries. researchgate.netsigmaaldrich.com

Cross-metathesis (CM) involves the reaction between two different olefins and has become a key strategy for the stereoselective synthesis of disubstituted and trisubstituted (Z)-alkenes. nih.govsemanticscholar.org The choice of catalyst is crucial for controlling the stereochemical outcome. Molybdenum-based catalysts, in particular, have demonstrated exceptional (Z)-selectivity in the formation of 1,2-disubstituted olefins. researchgate.netnih.gov These transformations can achieve high stereoisomeric purity, with Z:E ratios often exceeding 95:5. ximo-inc.com

The utility of this method has been demonstrated in the synthesis of various biologically active compounds. nih.gov For instance, a concise synthesis of an insect pheromone precursor was achieved through the (Z)-selective cross-metathesis of 4-pentenol and 1-dodecene, which produced the target (Z)-alkenol with 84% (Z)-selectivity. nih.gov This approach provides a more efficient alternative to traditional methods like Wittig reactions or the Lindlar hydrogenation of alkynes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| 4-pentenol | 1-dodecene | Mo-based catalyst | 62 | 84:16 | nih.gov |

| 8-nonenol | 1-pentene | Ru-based catalyst | 73 | 86:14 | nih.gov |

| Z-trisubstituted alkene | disubstituted alkene | Mo-based catalyst (Mo-2) | 66-89 | up to 95:5 | nih.gov |

Self-metathesis (or homometathesis) involves the metathesis of a single olefin to produce a longer-chain, symmetrical internal olefin and a volatile byproduct, typically ethylene (B1197577). researchgate.net This reaction is particularly relevant for converting α-olefins, such as 1-dodecene, into valuable chemical intermediates. The self-metathesis of 1-dodecene yields (E/Z)-11-docosene and ethylene. researchgate.net

A range of ruthenium-based catalysts, including Grubbs and Hoveyda-Grubbs types, have been screened for this transformation. researchgate.net Research has shown that catalyst performance can be significantly enhanced by optimizing reaction conditions, such as conducting the reaction under reduced pressure or with argon bubbling to efficiently remove the ethylene byproduct, which drives the reaction equilibrium toward the products. researchgate.net While this method primarily produces a mixture of (E) and (Z) isomers, it serves as an important pathway for generating long-chain internal olefins from readily available starting materials. researchgate.net

| Catalyst Type | Catalyst Loading (ppm) | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Ruthenium (CAAC-based) | Not specified | Optimized for ethylene removal | High | High selectivity for (E/Z)-docos-11-ene | researchgate.net |

| Ruthenium (Hoveyda-Grubbs type) | 10 | Argon bubbling | Excellent | Excellent | researchgate.net |

Catalytic Reduction and Semihydrogenation Techniques

The partial reduction, or semihydrogenation, of internal alkynes is a classical and highly effective method for synthesizing (Z)-alkenes. acs.org This transformation requires catalysts that can selectively add one equivalent of hydrogen across the triple bond and then cease reacting before the resulting alkene is further reduced to an alkane. thieme-connect.de The stereochemical course of the addition determines whether the (Z) or (E) isomer is formed.

The most renowned method for the (Z)-selective semihydrogenation of alkynes is the use of Lindlar's catalyst, which consists of palladium poisoned with lead acetate (B1210297) and supported on calcium carbonate. thieme-connect.delibretexts.org The catalyst facilitates the syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the (Z)-alkene. openochem.org The poisoning of the palladium surface is critical to prevent over-reduction to the corresponding alkane. thieme-connect.de

Beyond the Lindlar catalyst, numerous other catalytic systems have been developed to improve efficiency, selectivity, and environmental friendliness. acs.org These include catalysts based on manganese, acs.orgresearchgate.net cobalt, organic-chemistry.org and even electrochemical methods using palladium, which can achieve high yields and excellent chemo- and stereoselectivity under mild, green conditions. rsc.orgrsc.org For example, a manganese-based pincer complex has been shown to catalyze the semihydrogenation of various alkynes to (Z)-alkenes with very high selectivity using molecular hydrogen. acs.org The direct precursor to (Z)-5-dodecene, 5-dodecyne, can be selectively reduced using these methods to yield the desired product. chemsynthesis.comchemsynthesis.com

| Alkyne Substrate | Catalytic System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Internal Alkynes | Lindlar's Catalyst (Pd/Pb/CaCO3) | H2 gas | Classic method, high Z-selectivity, risk of over-reduction | thieme-connect.delibretexts.org |

| Internal Alkynes | Manganese Pincer Complex (Mn-1) | H2 gas | High Z-selectivity, mild conditions, air-stable catalyst | acs.org |

| Diphenylacetylene | Electrochemical (Pd(OAc)2 on Ni electrode) | Solvent (e.g., MeOH) | Green conditions, high Z-selectivity, no H2 gas needed | rsc.orgrsc.org |

Activated metals, particularly zinc, offer an alternative approach to the catalytic semihydrogenation of alkynes. Zinc-based systems can provide high chemo- and stereoselectivity for the formation of (Z)-alkenes. nih.govresearchgate.net A notable example is the use of a well-defined zinc-anilide complex, which activates dihydrogen and catalyzes the semi-hydrogenation of both aryl and alkyl substituted internal alkynes. researchgate.net

The mechanism involves the stereospecific syn-addition of a Zn-H bond across the alkyne, forming a zinc-alkenyl intermediate. researchgate.netacs.org Subsequent protonolysis releases the (Z)-alkene exclusively. researchgate.net The reaction exhibits high selectivity because the hydrozincation of the alkyne substrate is significantly faster than that of the resulting alkene product, thereby preventing over-reduction. nih.govacs.org This method has been shown to proceed with high Z:E ratios (>91:9) and high alkene-to-alkane ratios (96:4). researchgate.net Modifications to protocols using activated zinc powder, such as the addition of TMSCl to a mixture of Zn(Cu/Ag), have also achieved highly (Z)-stereoselective semi-reductions of alkynes. researchgate.net

| Substrate | Alkene:Alkane Ratio | Z:E Ratio | Key Advantage | Reference |

|---|---|---|---|---|

| Diphenylacetylene | >99:1 | >99:1 | First example of selective hydrogenation with zinc complexes | researchgate.net |

| Dodec-6-yne | 96:4 | 91:9 | High selectivity for unfunctionalized alkyl alkynes | researchgate.net |

| Oct-4-yne | 98:2 | 92:8 | Effective for simple internal alkynes | researchgate.net |

Organometallic Coupling Reactions

Organometallic reactions are fundamental in carbon-carbon bond formation, offering precise control over molecular architecture. For the synthesis of this compound and its analogs, zirconium-catalyzed reactions and other C-C coupling strategies are particularly effective.

Zirconium-catalyzed carboalumination of alkynes provides a powerful and stereospecific method for the synthesis of trisubstituted alkenes. This reaction involves the syn-addition of an organoaluminum reagent across a carbon-carbon triple bond, catalyzed by a zirconocene complex, typically zirconocene dichloride (Cp₂ZrCl₂). The mechanism ensures that the alkyl group from the aluminum reagent and the aluminum moiety add to the same face of the alkyne, leading exclusively to the (Z)-isomer after protonolysis or other quenching steps.

A notable example that illustrates this methodology is the reaction of 5-decyne with triethylaluminum (Et₃Al) in the presence of Cp₂ZrCl₂. This reaction yields (Z)-5-ethyl-5-decene, a close structural analog of a dodecene derivative. The ethyl group from Et₃Al adds to one of the sp-hybridized carbons, and the aluminum species adds to the other. Subsequent quenching replaces the aluminum with a hydrogen atom, finalizing the formation of the Z-alkene.

Table 1: Zirconium-Catalyzed Carboalumination of 5-Decyne

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

|---|

This method is highly valued for its predictable and high stereoselectivity, making it a reliable choice for constructing specific olefin geometries.

The construction of the C₁₂ backbone of dodecene can be achieved through various C-C bond-forming reactions, followed by stereoselective transformations to install the Z-double bond. A common and versatile strategy involves the coupling of smaller carbon fragments using organometallic reagents, such as Grignard reagents.

A plausible two-step synthesis to form the 5-dodecene skeleton begins with the formation of an alkyne, 5-dodecyne. This can be accomplished by reacting 1-heptyne with a five-carbon electrophile or, conversely, by the Sₙ2 reaction of a 1-haloheptane with the acetylide anion derived from 1-pentyne. A more direct coupling involves the reaction of a Grignard reagent with an alkynyl halide. For instance, pentylmagnesium bromide can be coupled with 1-bromo-1-heptyne.

Once the C₁₂ alkyne (5-dodecyne) is synthesized, the crucial step is its stereoselective reduction to the (Z)-alkene. This is reliably achieved using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The hydrogenation occurs on the catalyst surface, leading to the syn-addition of two hydrogen atoms across the triple bond, which results in the formation of this compound with high isomeric purity.

Table 2: Two-Step Synthesis of this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Grignard Coupling (Example) | 1-Heptyne, n-BuLi, then 1-Bromopentane | 5-Dodecyne | C₁₂ skeleton formation |

Stereocontrolled Olefination Reactions (e.g., Modified Wittig Approaches)

Olefination reactions provide a direct method for constructing double bonds by coupling a carbonyl compound with a phosphorus- or sulfur-stabilized carbanion. The Wittig reaction and its variants are cornerstones of this approach, offering good control over alkene stereochemistry.

The classical Wittig reaction, when employing non-stabilized ylides (where the group attached to the carbanion is an alkyl group), generally favors the formation of (Z)-alkenes. enamine.netuni-muenchen.de This selectivity arises from the kinetic control of the reaction pathway, where the formation of a cis-oxaphosphetane intermediate is sterically favored and rapidly collapses to the (Z)-alkene and triphenylphosphine oxide.

To synthesize this compound via this method, heptanal (B48729) (a seven-carbon aldehyde) is reacted with the phosphorus ylide derived from pentyltriphenylphosphonium bromide. The ylide is generated in situ by treating the phosphonium salt with a strong, non-nucleophilic base like butyllithium (n-BuLi) or sodium hydride (NaH). The nucleophilic attack of the ylide on the aldehyde leads directly to the desired this compound.

Table 3: Wittig Olefination for this compound Synthesis

| Carbonyl Compound | Wittig Reagent Precursor | Base | Product | Stereochemical Outcome |

|---|

Modern variations, such as the Julia-Kocienski olefination, provide alternative routes with excellent stereocontrol, often yielding (E)-alkenes but can be modified to favor (Z)-isomers under specific conditions with particular reagents. nih.govcaltech.edu

Directed Functionalization of this compound Frameworks

Once the this compound scaffold is synthesized, its double bond and allylic positions serve as handles for further chemical modifications. Stereoselective reactions allow for the introduction of new functional groups with predictable three-dimensional arrangement.

Stereoselective Halogenation and Isomerization Processes

The double bond of this compound is susceptible to electrophilic addition, including halogenation. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to alkenes is a stereospecific reaction. The mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent attack by a halide ion occurs from the face opposite to this ring (an Sₙ2-like process), resulting in a net anti-addition of the two halogen atoms across the double bond. youtube.com

When this compound undergoes bromination, the anti-addition mechanism dictates that the two bromine atoms will add to opposite faces of the original double bond. This leads to the formation of the threo-diastereomer of 5,6-dibromododecane as a racemic mixture of (5R,6R) and (5S,6S) enantiomers.

Isomerization processes can be used to alter the geometry of the double bond. A common method to convert a thermodynamically less stable (Z)-alkene to the more stable (E)-isomer, or vice versa, is through photochemical isomerization. rsc.orgyoutube.com This process typically involves irradiation with UV light in the presence of a photosensitizer. The sensitizer absorbs light and transfers energy to the alkene, promoting it to an excited triplet state. In this state, rotation around the carbon-carbon bond becomes possible. Relaxation back to the ground state can lead to a mixture of both (E) and (Z) isomers, often allowing for the enrichment of the less stable isomer under specific conditions.

Acetoxylation and Other Esterification Reactions

The introduction of ester functionalities, such as an acetate group, onto the dodecene framework can be achieved through reactions that target the allylic positions (the carbons adjacent to the double bond). Palladium-catalyzed allylic C-H acetoxylation is a prominent method for this transformation. nih.gov

This reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and acetic acid as both the solvent and acetate source. The regioselectivity (i.e., whether the linear or branched allylic product is formed) can often be controlled by the choice of ligands. For terminal olefins, ligands like 4,5-diazafluorenone have been shown to favor the formation of linear allylic acetates. nih.gov The oxidant is required to regenerate the active Pd(II) catalyst; common choices include benzoquinone (BQ) or, in more modern systems, molecular oxygen (O₂). nih.gov

When applied to this compound, this reaction would introduce an acetate group at either the C4 or C7 position, yielding a mixture of allylic acetate products.

Table 4: Palladium-Catalyzed Allylic Acetoxylation

| Substrate | Catalyst | Ligand (Example) | Oxidant | Product Type |

|---|

Advancements in Sustainable Synthesis Protocols for this compound

Traditional synthetic routes to (Z)-alkenes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and environmental concerns. Modern approaches are leveraging catalytic processes, renewable starting materials, and innovative reaction conditions to overcome these limitations. Key areas of advancement include the adaptation of the Wittig reaction to solvent-free conditions, the application of Z-selective olefin metathesis using bio-derived feedstocks, and the exploration of biocatalytic and chemoenzymatic pathways.

Green Wittig Reaction from Bio-based Aldehydes

The Wittig reaction is a cornerstone of alkene synthesis, known for its reliability in forming carbon-carbon double bonds. organic-chemistry.org With non-stabilized ylides, it typically affords the (Z)-alkene with high selectivity. organic-chemistry.org To enhance the green credentials of this classic reaction, recent efforts have focused on eliminating hazardous organic solvents. wvu.eduudel.edu Solvent-free Wittig reactions, often conducted by grinding the reactants together, have been successfully demonstrated for the synthesis of various alkenes. wvu.edu

A plausible sustainable route to this compound via a green Wittig reaction would involve the use of bio-based aldehydes. Heptanal, which can be produced through the bioelectrocatalytic oxidation of n-heptane, presents a renewable starting material. acs.org The other required precursor, a pentylphosphonium ylide, can be prepared from 1-bromopentane, which can potentially be derived from biomass.

The general reaction scheme for a solvent-free Wittig synthesis of this compound is as follows:

Scheme 1: Proposed Solvent-Free Wittig Synthesis of this compound

Table 1: Illustrative Conditions and Outcomes for Solvent-Free Wittig Reactions

| Aldehyde | Ylide | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Neat, 120°C, 15 min | Ethyl cinnamate | udel.edu |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Solid-state grinding | trans-9-(2-phenylethenyl)anthracene | wvu.edu |

Z-Selective Olefin Metathesis of Renewable Olefins

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, earning the Nobel Prize in Chemistry in 2005. u-tokyo.ac.jp Recent developments have led to highly Z-selective catalysts, offering a sustainable alternative to traditional methods for synthesizing (Z)-alkenes. u-tokyo.ac.jpnih.gov This approach is particularly attractive when utilizing olefins derived from renewable resources. kit.edu

A potential sustainable pathway to this compound involves the cross-metathesis of two molecules of 1-heptene (B165124). 1-Heptene can be considered a bio-based feedstock, as it can be produced from the dehydration of heptanol, which in turn can be derived from biomass. The self-metathesis of 1-heptene would yield this compound and ethylene as the sole byproduct, representing a highly atom-economical process.

Scheme 2: Proposed Z-Selective Cross-Metathesis for this compound Synthesis

Molybdenum-based catalysts have shown excellent performance in Z-selective cross-metathesis reactions. nih.govresearchgate.net For instance, the cross-metathesis of various terminal enol ethers and allylic amides proceeds with high Z-selectivity (up to >98%) and in good yields. nih.govresearchgate.net The use of reduced pressure can further enhance the stereoselectivity. nih.govresearchgate.net Ruthenium-based catalysts have also been developed for Z-selective cross-metathesis of allylic-substituted olefins, providing the Z-isomer with typically >95% selectivity. rsc.org

Table 2: Representative Z-Selective Cross-Metathesis Reactions

| Substrate 1 | Substrate 2 | Catalyst Type | Z-Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Butyl vinyl ether | 1-Octene | Molybdenum-based | 98% | 73% | nih.gov |

| Allyl acetate | 1-Octene | Ruthenium-based | >95% | 88% | rsc.org |

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymes operate under mild conditions (temperature, pressure, and pH) in aqueous media, minimizing energy consumption and the use of hazardous solvents. acs.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysts, provide powerful tools for sustainable synthesis.

One conceptual biocatalytic route to this compound could involve the decarboxylation of a specific dodecenoic acid isomer. While enzymes that directly catalyze the decarboxylation of dodecenoic acid to this compound are not yet established, research into the enzymatic decarboxylation of other fatty acids is ongoing. unl.eduresearchgate.netnih.gov For example, the decarboxylation of oleic acid using a triruthenium dodecacarbonyl catalyst has been reported to produce a mixture of heptadecene isomers. researchgate.netnih.gov The development of specific decarboxylases through enzyme engineering could make this a viable and highly sustainable route in the future.

A chemoenzymatic approach could involve the enzymatic synthesis of a precursor that is then converted to this compound using a green chemical method. For instance, an enzyme could be used to produce a bio-based aldehyde, which is then subjected to a solvent-free Wittig reaction as described previously.

The continuous development of novel biocatalysts and the integration of enzymatic steps into synthetic sequences hold significant promise for the future of sustainable this compound production.

Reaction Mechanisms and Chemical Transformations Involving Z 5 Dodecene

Elucidation of Stereochemical Pathways in Addition Reactions

Addition reactions involving the π-bond of (Z)-5-Dodecene are fundamentally governed by the formation of intermediates that determine the stereochemical outcome. The Z-configuration of the starting material often leads to specific, predictable product stereoisomers.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In many cases, the addition of electrophiles like halogens (Br₂ or Cl₂) to this compound proceeds through an anti-addition mechanism. This stereochemical outcome is dictated by the formation of a bridged, cyclic intermediate. masterorganicchemistry.com

The reaction is initiated by the electrophilic attack of the halogen on the electron-rich π-bond of the alkene. youtube.com This leads to the formation of a three-membered ring intermediate known as a halonium ion (e.g., a bromonium or chloronium ion). This intermediate blocks one face of the original double bond. The subsequent step involves a nucleophilic attack by the halide ion (X⁻). Due to steric hindrance, this attack occurs from the opposite face of the molecule in an Sₙ2-like manner. youtube.com This backside attack results in the two halogen atoms being added to opposite sides of the carbon-carbon bond, a stereochemical arrangement known as anti-addition. masterorganicchemistry.commsu.edu

Reaction Pathway: Halogenation of this compound

Electrophilic Attack: The π-bond of this compound attacks a bromine molecule (Br₂), displacing a bromide ion (Br⁻).

Formation of Bromonium Ion: A cyclic bromonium ion intermediate is formed, where the bromine atom is bonded to both carbons of the original double bond.

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile, attacking one of the carbons of the bromonium ion from the face opposite the bridging bromine atom.

Product: The ring opens, resulting in the formation of a vicinal dihalide with the two bromine atoms in an anti configuration.

The synthesis of epoxides and halohydrins from this compound can be achieved with high stereoselectivity, leveraging the geometry of the starting alkene.

Epoxidation: The conversion of an alkene to an epoxide is an oxidation reaction. The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically proceeds via a syn-addition mechanism. The reaction is concerted, meaning the new C-O bonds are formed simultaneously as the O-O bond in the peroxy acid breaks. This mechanism ensures that the original Z-stereochemistry of the alkene is retained in the product, resulting in the formation of a cis-epoxide. The oxygen atom adds to the same face of the double bond. researchgate.netnih.gov

Halohydrin Formation: Halohydrins are formed when halogenation is carried out in a nucleophilic solvent like water. libretexts.org The mechanism is similar to that of dihalogenation, involving the formation of a halonium ion intermediate. However, instead of a halide ion, a solvent molecule (H₂O), which is present in much higher concentration, acts as the nucleophile in the second step. youtube.com

The water molecule attacks one of the carbons of the cyclic halonium ion from the side opposite the halogen bridge, leading to anti-addition of the halogen and hydroxyl groups. msu.edulibretexts.org The regioselectivity of the attack follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the halonium ion intermediate. youtube.com For a symmetrically substituted alkene like this compound, this results in a racemic mixture of enantiomers.

Olefin Metathesis Reaction Mechanisms and Stereocontrol

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum. ucl.ac.ukmit.edu For an internal alkene like this compound, self-metathesis would be a degenerate reaction. However, it can participate in cross-metathesis with other olefins and is a key substrate for studying stereoretentive metathesis.

A significant challenge in olefin metathesis has been controlling the stereochemistry of the newly formed double bond. ucl.ac.uk Recently, highly Z-selective and stereoretentive catalysts have been developed. Stereoretentive metathesis catalysts, particularly ruthenium-based dithiolate complexes, are capable of preserving the stereochemistry of the starting alkene. beilstein-journals.org When this compound is reacted using such a catalyst, the products formed will retain the Z-configuration of the double bond. beilstein-journals.orgnih.gov

The mechanism for stereoretention involves careful management of the metallacyclobutane intermediates. The catalyst is designed to favor pathways where the incoming Z-alkene forms a metallacyclobutane that productively cleaves to regenerate a Z-alkene product, proceeding faster than the competing pathways that would lead to isomerization and formation of the more thermodynamically stable E-alkene. beilstein-journals.org

| Catalyst Type | Typical Substrate | Predominant Outcome for (Z)-Alkene | Reference |

| Grubbs 2nd Gen. (Ru) | Terminal/Internal Alkenes | E/Z Mixture (thermodynamic) | ucl.ac.uk |

| Hoveyda-Grubbs (Ru) | Terminal/Internal Alkenes | E/Z Mixture (thermodynamic) | beilstein-journals.org |

| Schrock (Mo, W) | Terminal/Internal Alkenes | High Z-Selectivity | mit.edu |

| Ru-Dithiolate Complexes | (Z)- or (E)-Alkenes | Stereoretention (Z -> Z) | beilstein-journals.org |

| Z-Selective Ru-NHC | Terminal Alkenes | High Z-Selectivity | rsc.org |

Catalytic Cracking Mechanisms of Dodecane (B42187) Homologs

Catalytic cracking is a major industrial process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as light olefins and gasoline components. ntnu.no While this compound itself is not a primary feedstock, its behavior can be understood by studying model compounds like n-dodecane and 1-dodecene, which are its homologs. nih.govscialert.net The process typically employs solid acid catalysts, most commonly zeolites. acs.org

Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity. These properties are crucial in determining the reaction pathways and product selectivity in catalytic cracking. mdpi.com

Acidity: Zeolite acidity is composed of Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). mdpi.comnih.gov Cracking is primarily initiated at Brønsted acid sites, where an olefin is protonated (or an alkane is protolytically cracked) to form a carbenium ion intermediate. The density, strength, and ratio of Brønsted to Lewis acid sites significantly impact catalyst activity and the types of products formed. nih.govfrontiersin.org High acidity generally leads to higher conversion rates but can also promote secondary reactions like hydrogen transfer, which converts olefins to paraffins and forms coke. scialert.netbrandeis.edu

Morphology and Pore Structure: The shape and size of zeolite pores exert a "shape selectivity" effect, influencing which molecules can enter the catalyst, which intermediates can form within the pores, and which products can diffuse out. mdpi.com For example, medium-pore zeolites like ZSM-5 are known to favor the production of light olefins and aromatics from larger hydrocarbons due to their channel dimensions, which restrict the formation of bulky intermediates that lead to coke. nih.govscialert.net

The cracking of a C₁₂ hydrocarbon like dodecene over a zeolite catalyst proceeds through a complex network of reactions involving carbenium ion intermediates.

Formation of Light Olefins:

A carbenium ion is formed on the zeolite's acid site.

This carbenium ion undergoes isomerization to form more stable secondary or tertiary carbenium ions.

The key step for cracking is β-scission, where the C-C bond beta to the positively charged carbon breaks. This results in the formation of a smaller olefin (the desired product, e.g., propylene, butylene) and a new, smaller carbenium ion. acs.org

This new carbenium ion can then continue the reaction cycle through further isomerization, β-scission, or by abstracting a hydride from another hydrocarbon molecule (hydrogen transfer).

The reaction temperature is a critical parameter; higher temperatures generally favor cracking and the production of smaller olefins like ethylene (B1197577) and propylene. ntnu.nonih.govacs.org

Formation of Aromatic Compounds: Aromatics are formed through secondary reactions of the initially produced olefins. scialert.net The proposed mechanism involves:

Oligomerization: Light olefins produced from cracking react with each other to form larger olefinic intermediates.

Cyclization: These larger intermediates cyclize to form naphthenes (cyclic alkanes).

Hydrogen Transfer: The naphthenes undergo extensive hydrogen transfer reactions, where they are dehydrogenated to form stable aromatic compounds (like benzene, toluene, and xylenes), while other olefins are simultaneously hydrogenated to paraffins. scialert.netacs.org

Zeolites with strong acid sites and appropriate pore structures (like ZSM-5) are particularly effective at promoting these aromatization reactions. scialert.netfrontiersin.org The yield of aromatics versus light olefins can be controlled by modifying the catalyst properties and reaction conditions such as temperature and weight hourly space velocity (WHSV). nih.govgoogle.com

Electrochemical Reaction Mechanisms and Alkene Difunctionalization

Electrochemical methods offer a versatile approach to the difunctionalization of alkenes like this compound, allowing for the introduction of two new functional groups across the double bond. These reactions often proceed through reactive intermediates generated in situ, providing a pathway to various molecular architectures.

The electrochemical oxidation of halide sources in the presence of dimethyl sulfoxide (B87167) (DMSO) provides a method for the generation of β-haloalkoxysulfonium ions from alkenes. While direct studies on this compound are not prevalent, research on the closely related (Z)-5-decene offers a clear mechanistic framework that is applicable. nih.gov

The process begins with the electrochemical oxidation of a halide salt, such as tetrabutylammonium (B224687) bromide (Bu₄NBr) or tetrabutylammonium iodide (Bu₄NI), in a DMSO/dichloromethane (CH₂Cl₂) solvent system. This generates a stabilized halogen cation (Br⁺ or I⁺) complexed with DMSO. nih.gov The alkene, this compound, then acts as a nucleophile, attacking the electrophilic halogen cation. This attack leads to the formation of a cyclic halonium ion intermediate, which is subsequently opened by the oxygen atom of a DMSO molecule. This sequence of events results in the formation of a β-haloalkoxysulfonium ion. nih.gov

The generation of this intermediate can be performed in a divided electrochemical cell at low temperatures (e.g., -78 °C) to control the reaction. The resulting β-haloalkoxysulfonium ion is a key reactive intermediate that can be steered towards different products depending on the subsequent reaction conditions. nih.gov

Table 1: Electrochemical Generation of β-Haloalkoxysulfonium Ion from an Alkene Data extrapolated from studies on (Z)-5-decene. nih.gov

| Alkene Precursor | Halogen Source | Electrochemical Conditions | Intermediate Formed |

| This compound | Bu₄NBr in DMSO/CH₂Cl₂ | Constant current electrolysis (-78 °C) | β-bromoalkoxysulfonium ion |

| This compound | Bu₄NI in DMSO/CH₂Cl₂ | Constant current electrolysis (-78 °C) | β-iodoalkoxysulfonium ion |

The synthetic utility of the β-haloalkoxysulfonium ion derived from this compound lies in its susceptibility to react differently with various bases, leading to a divergence in the final products. This control allows for the selective synthesis of halohydrins, epoxides, or α-haloketones from a single intermediate. nih.gov

Formation of Halohydrins: Treatment of the β-bromoalkoxysulfonium ion with an aqueous base like sodium hydroxide (B78521) (NaOH) results in the formation of the corresponding bromohydrin. The hydroxide ion acts as a nucleophile, attacking one of the carbon atoms of the former double bond and displacing the dimethyl sulfoxide group. nih.gov

Formation of Epoxides: When a stronger, non-aqueous base such as sodium methoxide (B1231860) (NaOMe) is used, the reaction pathway shifts to favor the formation of an epoxide. The methoxide ion abstracts a proton from the hydroxyl group of the initially formed halohydrin (or directly facilitates elimination), leading to an intramolecular nucleophilic substitution where the oxygen atom displaces the halide on the adjacent carbon, forming the epoxide ring. nih.gov

Formation of α-Haloketones: In contrast, the use of a hindered, non-nucleophilic base like triethylamine (B128534) (Et₃N) leads to an entirely different outcome. Triethylamine facilitates an elimination reaction that results in the formation of an α-haloketone through a process akin to a Swern-Moffatt-type oxidation. nih.gov

This base-controlled selectivity provides a powerful tool for synthetic chemists to generate a variety of functionalized molecules from a common precursor.

Table 2: Base-Controlled Product Selectivity from β-Bromoalkoxysulfonium Ion of a C-10 Alkene Analog nih.gov

| Base Used | Product Type | Example Product from (Z)-5-Decene | Yield (%) |

| Sodium Hydroxide (NaOH) | Bromohydrin | (5R,6R)-6-bromodecan-5-ol | 84 |

| Sodium Methoxide (NaOMe) | Epoxide | (5R,6S)-5,6-epoxydecane | 96 |

| Triethylamine (Et₃N) | α-Bromoketone | 6-bromodecan-5-one | 83 |

Intramolecular Rearrangements and Cyclization Reactions

While this compound itself is a simple acyclic alkene, it can be a precursor for intramolecular rearrangements and cyclization reactions under specific conditions, particularly after functionalization. The long carbon chain provides the flexibility required for the molecule to adopt conformations suitable for ring formation.

Plausible, though not specifically documented for this compound, intramolecular reactions include:

Acid-Catalyzed Cyclization: In the presence of a strong acid, the double bond of this compound can be protonated to form a secondary carbocation. This carbocation can then be attacked by another part of the molecule or react with another alkene molecule. For a simple alkene like dodecene, this might lead to skeletal rearrangements or oligomerization. If other functional groups were present on the chain, intramolecular attack could lead to the formation of cyclic ethers, lactones, or carbocycles.

Radical Cyclization: If a radical is generated at a suitable position on the dodecene chain (e.g., through the introduction of a halogen atom followed by treatment with a radical initiator), it can add to the double bond. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. For a radical at the C-10 position of a dodecene derivative, for instance, a 6-exo-trig cyclization could potentially form a substituted cyclohexane (B81311) ring.

Ring-Closing Metathesis (RCM): This powerful reaction is not applicable to this compound directly but becomes highly relevant if the chain is modified to contain two terminal alkene functionalities. For example, if this compound were to be converted into a diene, such as 1,11-dodecadiene, treatment with a Grubbs or Schrock catalyst could initiate an intramolecular metathesis reaction to form a large cyclic alkene (cyclododecene) and a volatile byproduct like ethylene. The efficiency of forming such large rings depends on factors like catalyst choice and reaction concentration.

Advanced Analytical and Spectroscopic Characterization of Z 5 Dodecene

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating (Z)-5-Dodecene from mixtures and for its subsequent detection and analysis. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase, enabling the isolation of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first separated into its individual components by a gas chromatograph based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a unique mass spectrum that serves as a fingerprint for identification.

GC-MS is particularly valuable for analyzing complex mixtures where this compound may be present as a minor component. The retention time in the gas chromatograph provides a preliminary identifier, while the characteristic mass spectrum confirms the compound's identity by comparison with spectral libraries such as the NIST database. nih.govijnrd.orgnist.gov Quantification is achieved by measuring the peak area or height in the chromatogram, often relative to an internal standard.

Studies have utilized GC-MS for the analysis of dodecene isomers and related compounds in various matrices. For instance, this compound has been identified and quantified in methanolic extracts of plant materials using GC-MS, appearing at a specific retention time and contributing a measurable percentage to the total detected compounds. ijnrd.org While data for this compound specifically may vary depending on the GC column, temperature program, and MS conditions, the general approach involves injecting the sample onto a capillary column (e.g., a DB-5ms column), using an inert carrier gas like helium, and employing electron ionization (EI) in the mass spectrometer. The resulting mass spectrum of dodecenes typically shows a molecular ion peak at m/z 168 (for C₁₂H₂₄) and characteristic fragmentation ions. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique applicable to the analysis of organic compounds. While GC is typically preferred for highly volatile and nonpolar compounds like simple alkenes, HPLC can be useful for analyzing dodecene derivatives or mixtures containing this compound alongside less volatile or more polar substances. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase, often utilizing different separation modes such as reversed-phase or normal-phase chromatography. Detection is commonly achieved using UV-Vis detectors, refractive index detectors, or coupled mass spectrometry (HPLC-MS).

Although direct application of standard HPLC with UV detection to simple linear alkenes like this compound is limited due to their lack of strong UV chromophores, HPLC can be employed for the analysis of functionalized dodecenes or in methods where the double bond is derivatized to incorporate a detectable group. fao.org Furthermore, chiral HPLC can be utilized to separate enantiomers if the molecule possesses a chiral center, though this compound itself is achiral. HPLC-MS coupling offers enhanced detection and identification capabilities by providing mass spectral information for the separated components. ijnrd.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and stereochemistry of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the connectivity of atoms and their local electronic environment.

Carbon-13 NMR Spectroscopy for Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is influenced by the electronic environment of the carbon atom, providing clues about its hybridization, functional groups, and neighboring atoms. For this compound, the ¹³C NMR spectrum would show twelve signals corresponding to the twelve carbon atoms, assuming sufficient resolution and distinct environments. The carbons involved in the double bond (C5 and C6) are expected to resonate in the downfield region (typically 115-135 ppm) compared to the saturated alkyl carbons. The chemical shifts of the saturated carbons (C1, C2, C3, C4, C7, C8, C9, C10, C11, and C12) would be characteristic of alkane carbons, with variations depending on their position relative to the double bond. researchgate.net Analysis of the multiplicity of signals in a ¹³C NMR spectrum (often determined using techniques like DEPT) can further aid in assigning signals to methyl, methylene (B1212753), methine, or quaternary carbons.

Proton NMR Spectroscopy for Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy is particularly useful for determining the stereochemistry of the double bond in this compound. The vinylic protons (those directly attached to the double bond carbons, C5 and C6) exhibit distinct signals in the ¹H NMR spectrum. The coupling constant between these vinylic protons is highly dependent on the double bond configuration. For a cis (Z) alkene, the coupling constant (³J_HH) between the vinylic protons is typically in the range of 5-12 Hz, while for a trans (E) alkene, it is significantly larger, usually 12-18 Hz. beilstein-journals.orgwiley-vch.de

In the ¹H NMR spectrum of this compound, the vinylic protons at C5 and C6 would appear as multiplets in the olefinic region (typically 5.0-5.5 ppm). The observation of a coupling constant within the characteristic range for cis alkenes would confirm the (Z) configuration of the double bond. Additionally, the signals for the allylic protons (on the carbons adjacent to the double bond, C4 and C7) and the other aliphatic protons in the dodecane (B42187) chain would provide further information about the molecule's structure and connectivity. The integration of the peak areas in the ¹H NMR spectrum allows for the determination of the relative number of protons giving rise to each signal, confirming the expected hydrogen count for each type of proton in this compound.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass Spectrometry (MS) techniques provide information about the molecular weight of this compound and its fragmentation pathways upon ionization. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for identification and structural confirmation, particularly when coupled with chromatographic separation (e.g., GC-MS). ijnrd.orgresearchgate.netgoogle.comresearchgate.net

Electron Ionization (EI) is a common ionization method used in GC-MS. Under EI conditions, molecules are bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting ions are then detected and measured based on their mass-to-charge ratio. For this compound (molecular weight 168.32 g/mol ), the mass spectrum would show a molecular ion peak at m/z 168, although its intensity can vary. Fragmentation of alkenes typically occurs via cleavage of C-C bonds, particularly those adjacent to the double bond (allylic cleavage), and rearrangements. researchgate.netuva.nl

The double bond in this compound influences its fragmentation. Allylic cleavage on either side of the double bond would lead to characteristic fragment ions. For instance, cleavage of the C4-C5 bond would produce a fragment with m/z 71 (C₅H₁₁) and a complementary fragment with m/z 97 (C₇H₁₅). Cleavage of the C6-C7 bond would yield a fragment with m/z 83 (C₆H₁₁) and a complementary fragment with m/z 85 (C₆H₁₃). Other fragmentation pathways, including the loss of small neutral molecules like ethylene (B1197577) or methyl radicals, can also contribute to the observed mass spectrum. uva.nl

Tandem Mass Spectrometry (MS/MS) or GC-MS/MS can provide even more detailed structural information by subjecting selected fragment ions to further fragmentation and analysis. shimadzu.com This allows for the construction of fragmentation trees and provides higher confidence in the identification and structural elucidation of this compound within complex samples.

Here is a table summarizing some potential characteristic spectral data for this compound based on general principles and related compounds:

| Technique | Type of Data | Expected Observations (Illustrative) |

| GC-MS | Retention Time, Mass Spectrum (EI) | Characteristic retention time depending on column/method; Molecular ion [M]⁺ at m/z 168; Fragment ions (e.g., allylic cleavage products) nih.govijnrd.orgnist.gov |

| ¹³C NMR | Chemical Shifts (δ) | Signals for 12 distinct carbons; Olefinic carbons (C5, C6) at ~115-135 ppm; Aliphatic carbons at ~10-40 ppm researchgate.net |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Vinylic protons (C5-H, C6-H) at ~5.0-5.5 ppm with ³J_HH ~5-12 Hz (confirming Z stereochemistry); Signals for allylic and other aliphatic protons beilstein-journals.orgwiley-vch.de |

| MS (EI) | Mass-to-Charge Ratios (m/z) of Ions | Molecular ion [M]⁺ at m/z 168; Fragment ions resulting from C-C bond cleavages (especially allylic) and rearrangements researchgate.netuva.nl |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the identification and structural elucidation of organic compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. In EI-MS, molecules are bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting ions are then separated and detected based on their m/z values.

For hydrocarbons like this compound, EI-MS typically produces a molecular ion peak [M]⁺, corresponding to the molecular weight of the compound, which is 168.32 g/mol for C₁₂H₂₄. nih.govnih.gov Alkenes undergo characteristic fragmentation pathways, often involving cleavage of the carbon-carbon bonds, particularly allylic cleavage (fragmentation adjacent to the double bond), and McLafferty rearrangement if applicable. These fragmentation processes generate a series of fragment ions that provide structural information.

While specific detailed EI-MS fragmentation data for this compound is often found in spectral databases like the NIST WebBook nist.govnist.govnist.gov, general fragmentation patterns for dodecenes under EI conditions include ions resulting from the cleavage of the alkyl chains on either side of the double bond. For instance, fragmentation of linear alkanes in EI-MS typically yields a homologous series of alkyl carbocations (e.g., m/z 29, 43, 57, 71, 85) msu.edu. Alkenes also show characteristic fragment ions, including alkenyl carbocations msu.edupjps.pk. The position of the double bond influences the fragmentation pattern, leading to specific ions that can help distinguish isomers. The NIST Mass Spectrometry Data Center provides EI-MS data for this compound nist.govnist.govnist.gov.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule based on their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint. For alkenes like this compound, key absorption bands in the FT-IR spectrum include those associated with the carbon-carbon double bond (C=C) and the vinyl or allylic C-H stretching and bending vibrations.

The C=C stretching vibration typically appears in the region of 1600-1680 cm⁻¹. The exact position is influenced by the substitution pattern and the stereochemistry (cis/trans) of the double bond. For cis-alkenes, the C=C stretch may be weaker or absent in the IR spectrum due to symmetry, but the out-of-plane C-H bending vibrations are usually strong and characteristic. For a cis-disubstituted alkene like this compound, a strong absorption band around 665-730 cm⁻¹ corresponding to the =C-H out-of-plane bending vibration is expected nist.gov. Aliphatic C-H stretching vibrations are observed in the region of 2800-3000 cm⁻¹, with specific bands for methyl (-CH₃) and methylene (-CH₂) groups chemicalbook.com. The presence of these characteristic bands in the FT-IR spectrum of this compound confirms the presence of the alkene functional group and the aliphatic chains. While a specific FT-IR spectrum for this compound was not directly retrieved, general principles of alkene IR spectroscopy apply nist.govresearchgate.netacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups that absorb UV or visible light. The absorption of UV-Vis light is due to the electronic transitions within a molecule, typically involving π to π* or n to π* transitions. technologynetworks.comdavuniversity.org

Simple isolated carbon-carbon double bonds in alkenes, such as the one in this compound, typically undergo π to π* transitions that absorb strongly in the vacuum UV region (below 200 nm), which is often below the detection range of standard UV-Vis spectrophotometers davuniversity.org. Therefore, this compound itself is expected to have its primary UV absorption maximum at wavelengths below 200 nm. UV-Vis spectroscopy is more commonly applied to conjugated systems, where the presence of multiple alternating double and single bonds shifts the absorption to longer wavelengths within the accessible UV-Vis range (200-800 nm) davuniversity.org. For non-conjugated alkenes like this compound, UV-Vis spectroscopy may not provide highly specific structural information unless the molecule contains other chromophores or is analyzed using specialized vacuum UV equipment. Studies on related dodecane derivatives or other hydrocarbons in the UV-Vis range often focus on the absorption characteristics of secondary organic aerosols or other reaction products rather than the parent alkene itself researchgate.netnih.gov.

Emerging Analytical Methodologies for Olefin Characterization

The characterization of olefins, particularly in complex mixtures, continues to benefit from the development of advanced analytical methodologies. These emerging techniques often offer enhanced selectivity, sensitivity, or the ability to provide more detailed structural information compared to traditional methods.

One area of advancement involves the combination of separation techniques with sophisticated mass spectrometry. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF MS) has been shown to be effective in separating and identifying a large number of individual olefin compounds in complex hydrocarbon mixtures like diesel fuel researchgate.net. This technique provides improved resolution and sensitivity, allowing for the characterization of a wider range of olefins.

Another approach focuses on selective ionization or derivatization of olefins to enhance their detection and characterization by mass spectrometry. Techniques such as Ag+ complexation electrospray ionization coupled with high-resolution mass spectrometry (ESI-HRMS) utilize the interaction between silver ions and the π electrons of the double bond to selectively ionize olefins in hydrocarbon mixtures researchgate.net. This method has been applied to characterize heavy olefins in various petroleum fractions researchgate.net. Similarly, the Paternò–Büchi reaction, which transforms C=C bonds into oxetane (B1205548) rings, combined with atmospheric pressure chemical ionization and ultrahigh resolution mass spectrometry (APCI–UHRMS), has been developed for the selective analysis of olefins, particularly in complex petroleum samples acs.orgacs.org. This derivatization improves the polarity of olefins, facilitating soft ionization and characterization acs.orgacs.org.

Vacuum Ultraviolet (VUV) detection in gas chromatography is another emerging technique that has shown promise for the identification and deconvolution of olefins perkinelmer.com. VUV spectroscopy provides unique absorption profiles for different classes of hydrocarbons, enabling selective detection and characterization of olefins even in challenging matrices perkinelmer.com.

Furthermore, techniques like Molecular Rotational Resonance (MRR) spectroscopy are being explored for the precise characterization of isotopic species in alkenes, which can be relevant in studies involving labeled compounds marquette.edu. Electrochemical methods are also being investigated for the functionalization and subsequent characterization of alkenes rsc.orgrsc.org.

These emerging methodologies, alongside continuous improvements in established techniques like GC-MS, FT-IR, and UV-Vis, contribute to a more comprehensive understanding of the composition and structural characteristics of olefins like this compound in various complex samples.

Computational Chemistry and Theoretical Investigations of Z 5 Dodecene

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions of (Z)-5-Dodecene with its environment over time, researchers can gain a detailed understanding of its dynamic behavior at the atomic scale.

Adsorption and Detachment Phenomena on Surfaces

The interaction of this compound with various surfaces is a critical area of study, with implications for lubrication, catalysis, and material science. MD simulations have been employed to model the adsorption and detachment processes of dodecene isomers on surfaces like iron oxide, which is relevant to understanding the formation of anti-wear tribofilms in lubricants.

In these simulations, the dodecene molecule is observed to initially physisorb onto the surface through weak van der Waals forces. The orientation of the molecule upon adsorption is influenced by the nature of the surface and the presence of other molecules. For instance, studies on the adsorption of 1-dodecene on an Fe2O3 surface have shown that the molecule tends to lie flat, maximizing the contact between the carbon chain and the surface. The double bond in the this compound isomer introduces a kink in the chain, which can influence its packing and orientation on a surface compared to its linear counterparts. The detachment process, or desorption, can be simulated by increasing the temperature, providing the molecule with enough kinetic energy to overcome the adsorption energy.

| Simulation Parameter | Description | Typical Value/Condition |

| Force Field | Defines the potential energy of the system | COMPASS, CHARMM |

| Surface Material | The solid substrate for adsorption | Iron (Fe), Iron(III) oxide (Fe2O3) |

| Temperature | System temperature for simulation | 298 K - 500 K |

| Simulation Time | Duration of the dynamic simulation | Nanoseconds (ns) |

Confinement Effects on Dodecene Molecular Behavior

When this compound is confined in nano-scale spaces, such as between two surfaces or within a nanopore, its molecular behavior can change dramatically. MD simulations are ideally suited to investigate these confinement effects. Under confinement, the mobility of the this compound molecules is reduced, and they may adopt preferential orientations.

For example, simulations of lubricants in confined spaces show that the molecules can form layered structures parallel to the confining surfaces. The "Z" configuration of the double bond in this compound affects how these layers pack, potentially influencing the viscosity and shear properties of the confined fluid. These studies are crucial for understanding the performance of lubricants in high-pressure environments, such as in bearings and gears.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide detailed information about the electronic properties of this compound, which are fundamental to understanding its reactivity and intermolecular interactions.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This allows for the calculation of various properties that are predictive of its reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its tendency to participate in chemical reactions.

The presence of the double bond in this compound creates a region of high electron density, making it a nucleophilic site susceptible to attack by electrophiles. DFT can precisely map the electrostatic potential of the molecule, highlighting these electron-rich areas and predicting where reactions are most likely to occur.

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Influences ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Electrostatic Potential | Distribution of charge on the molecule | Negative potential concentrated around the C=C double bond |

Conformational Preferences and Intermolecular Interactions (e.g., London Dispersion)

Furthermore, DFT is essential for accurately modeling the non-covalent interactions between this compound molecules, such as London dispersion forces. These weak attractive forces, arising from temporary fluctuations in electron density, are crucial for understanding the bulk properties of this compound, including its boiling point and viscosity. Advanced DFT methods that include corrections for dispersion are necessary to accurately capture these interactions.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Beyond static properties, quantum chemical methods like DFT can be used to model the entire course of a chemical reaction involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products.

A key aspect of this modeling is the identification and characterization of transition states—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the mechanism of addition reactions across the double bond of this compound can be elucidated, including the precise geometry and energy of the transition state. This information is invaluable for designing new catalysts and controlling the outcomes of chemical reactions involving this compound.

Application of Machine Learning in Predicting this compound Properties and Reactivity

The intersection of computational chemistry and machine learning offers a powerful paradigm for accelerating the understanding and prediction of molecular properties and reactivity. While specific, published machine learning models exclusively targeting this compound are not widely documented, the foundational data generated from computational chemistry studies provide a fertile ground for the development of such models. Machine learning algorithms can leverage existing calculated and experimental data to predict a range of characteristics for this compound, from fundamental physical properties to complex reaction behaviors, with significant savings in computational cost and time compared to traditional quantum mechanical calculations.

The development of machine learning models for chemical compounds like this compound typically involves training algorithms on datasets containing molecular descriptors and their corresponding properties. For this compound, these descriptors can be derived from its structure, such as topological indices, molecular fingerprints, or quantum chemical parameters. The properties to be predicted can include thermodynamic, physical, and chemical reactivity data.

A variety of machine learning techniques are applicable, including but not limited to:

Quantitative Structure-Property Relationship (QSPR) models: These models establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, a QSPR model could be trained to predict properties like boiling point, vapor pressure, or viscosity based on its molecular structure.

Neural Networks: Deep neural networks can learn complex, non-linear relationships within chemical data. A neural network could be trained on a large dataset of alkenes, including data for this compound, to predict its reactivity in various chemical reactions.

Support Vector Machines (SVM): SVMs are effective for classification and regression tasks and could be employed to classify the reactivity of this compound under different conditions or to predict specific reaction outcomes.

The availability of calculated properties for this compound is a critical first step in the machine learning workflow. The following table presents a selection of computationally predicted properties for this compound, which can serve as a basis for developing and training machine learning models.

| Property | Value | Unit | Method |

| Standard Gibbs free energy of formation | 130.38 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (gas) | -173.79 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions | 27.04 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions | 42.26 | kJ/mol | Joback |

| Log10 of Water solubility | -4.70 | - | Crippen |

| Octanol/Water partition coefficient (logP) | 4.703 | - | Crippen |

| McGowan's characteristic volume | 175.640 | ml/mol | McGowan |

| Critical Pressure | 1861.11 | kPa | Joback |

Data sourced from Cheméo, calculated using various established methods. chemeo.com

By training machine learning models on datasets containing such information for a wide range of similar molecules, it becomes possible to predict these and other properties for this compound with high accuracy. For instance, a model could be developed to predict the outcome of specific organic reactions involving the double bond of this compound by learning from a vast database of known alkene reactions. This predictive capability is invaluable for designing new synthetic routes and understanding reaction mechanisms without the need for extensive and costly laboratory experimentation.

Future research in the computational chemistry of this compound will likely involve the explicit development and application of bespoke machine learning models to refine property predictions and to explore its reactivity in greater detail. As more high-quality computational and experimental data for this compound and related compounds become available, the accuracy and predictive power of these machine learning approaches will continue to improve.

Advanced Applications and Future Directions in Z 5 Dodecene Research

Synthetic Utility as a Precursor in Complex Molecule Synthesis

The unique chemical structure of (Z)-5-Dodecene, characterized by a cis-configured double bond within a twelve-carbon chain, makes it a valuable precursor for the synthesis of a variety of complex molecules. Its reactivity can be precisely controlled to build intricate molecular architectures, opening avenues for new materials and compounds.

Building Blocks for Oligomers and Polymers

This compound can serve as a monomer in polymerization reactions to create oligomers and polymers with tailored properties. One of the key methods employed for this purpose is Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that is particularly effective for polymerizing terminal dienes, driven by the release of a volatile small molecule like ethylene (B1197577). While this compound is not a diene, it can be chemically modified to incorporate a second double bond, making it a suitable monomer for ADMET. This process allows for the synthesis of polymers with precisely controlled microstructures.

The stereochemistry of the resulting polymer, specifically the ratio of cis to trans double bonds in the polymer backbone, significantly influences its thermal and mechanical properties. Recent advancements in catalyst design, particularly the development of stereoretentive ruthenium catalysts, have enabled the synthesis of all-cis polyalkenamers from cis-monomers. This level of control is crucial for producing polymers with specific characteristics, such as elastomers or plastics with desired flexibility and strength.

| Polymerization Method | Monomer Type | Key Feature | Resulting Polymer Properties |

| Acyclic Diene Metathesis (ADMET) | α,ω-dienes derived from this compound | Step-growth polymerization | Controlled microstructure, potential for high cis-content polymers |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic monomers derived from this compound | Chain-growth polymerization | Can produce polymers with specific functionalities |

Precursors for Advanced Materials

The long alkyl chain and the reactive double bond of this compound make it an attractive starting material for the synthesis of advanced materials, such as liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular arrangement can be manipulated by external stimuli.

Calamitic, or rod-shaped, liquid crystals often consist of a rigid core with flexible terminal alkyl chains. The dodecyl chain of this compound can be incorporated as one of these flexible tails. The synthesis of such molecules typically involves multi-step reactions where the alkene is functionalized and attached to an aromatic core. The length and saturation of the alkyl chain play a critical role in determining the mesomorphic properties of the resulting liquid crystal, such as the temperature range of the liquid crystalline phase. While direct synthesis from this compound is not widely reported, the principles of liquid crystal design suggest its potential as a precursor for calamitic mesogens.

Interdisciplinary Research Applications

The versatility of this compound extends beyond traditional organic synthesis, finding applications in materials science and showing potential in the pharmaceutical industry through its derivatives.

Contributions to Materials Science

In materials science, this compound and its derivatives can be used to modify surfaces and create functional materials. The double bond provides a reactive handle for grafting the molecule onto various substrates, thereby altering their surface properties. For instance, the hydrophobic dodecyl chain can be used to create water-repellent surfaces.

Furthermore, polymers derived from this compound can be designed to have specific thermal or mechanical properties. The ability to control the cis/trans ratio in the polymer backbone, as discussed earlier, allows for the fine-tuning of material characteristics, leading to the development of specialty polymers for niche applications.

Potential in Pharmaceutical Research through Derived Compounds